![molecular formula C10H10N2O B1386924 1-(1-Methyl-1H-indazol-6-yl)ethanone CAS No. 1159511-25-7](/img/structure/B1386924.png)
1-(1-Methyl-1H-indazol-6-yl)ethanone
Overview
Description
1-(1-Methyl-1H-indazol-6-yl)ethanone is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is also known by its IUPAC name, 1-(1-methyl-1h-indazol-6-yl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-indazole ring attached to an ethanone group at the 1-position . The indazole ring itself contains a pyrazole ring fused with a benzene ring . More detailed structural information, including crystallographic data, may be available in scientific literature .It should be stored in a dry place at room temperature . More detailed physical and chemical properties may be available from suppliers or in material safety data sheets .
Scientific Research Applications
1-(1-(1-Methyl-1H-indazol-6-yl)ethanoneindazol-6-yl)ethanone has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of heterocyclic compounds such as indazoles and isoindazoles, which have potential applications in medicinal chemistry. It is also used in the synthesis of fluorescent dyes, which are used in imaging and sensing applications.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Advantages and Limitations for Lab Experiments
1-(1-(1-Methyl-1H-indazol-6-yl)ethanoneindazol-6-yl)ethanone is a versatile organic compound that can be used in a variety of lab experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, it is flammable and should be handled with caution.
Future Directions
1-(1-(1-Methyl-1H-indazol-6-yl)ethanoneindazol-6-yl)ethanone has potential applications in medicinal chemistry, agrochemicals, and other industrial chemicals. Further research is needed to explore the potential of this compound for the synthesis of new compounds with potential therapeutic applications. In addition, research is needed to explore the potential of this compound for the synthesis of fluorescent dyes and other imaging agents. Finally, research is needed to explore the potential of this compound for the synthesis of heterocyclic compounds such as indazoles and isoindazoles.
Safety and Hazards
This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
1-(1-methylindazol-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-3-4-9-6-11-12(2)10(9)5-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFAZURHNZEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=NN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657114 | |
Record name | 1-(1-Methyl-1H-indazol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159511-25-7 | |
Record name | 1-(1-Methyl-1H-indazol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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